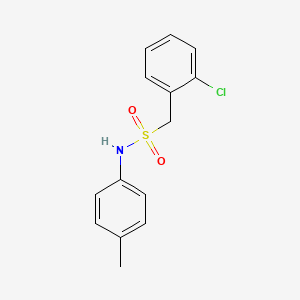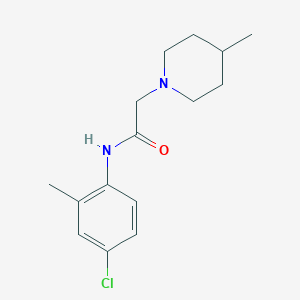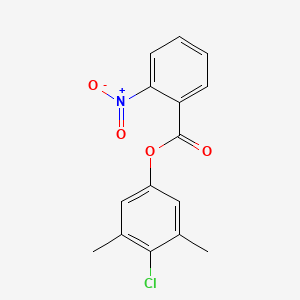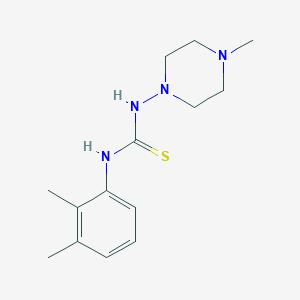![molecular formula C23H18BrClN4O2 B5714970 N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine](/img/structure/B5714970.png)
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Schiff Base Formation: The final step involves the condensation of the quinazoline derivative with an appropriate aldehyde or ketone to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting DNA/RNA: Intercalating with DNA or RNA, leading to the inhibition of replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
- **N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide
Uniqueness
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine is unique due to its specific combination of substituents and the presence of the quinazoline core
Properties
IUPAC Name |
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN4O2/c1-30-20-11-14(10-18(24)22(20)31-2)13-26-29-23-27-19-9-8-16(25)12-17(19)21(28-23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,27,28,29)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZWUPPNYXWPZ-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE](/img/structure/B5714907.png)

![1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5714911.png)
![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)

![N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)

